molecular formula C10H7NS B3327922 2-Methyl-1-benzothiophene-3-carbonitrile CAS No. 39812-03-8

2-Methyl-1-benzothiophene-3-carbonitrile

Cat. No.: B3327922
CAS No.: 39812-03-8
M. Wt: 173.24 g/mol
InChI Key: WJNWOPKEOZRMPZ-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophene-3-carbonitrile is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with S-(cyanomethyl) O-ethyl carbodithionate in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a polar aprotic solvent such as DMSO (dimethyl sulfoxide). This reaction proceeds under mild conditions and yields the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

2-Methyl-1-benzothiophene-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its biological activities.

    Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials.

Comparison with Similar Compounds

  • 2-Methyl-1-benzothiophene-2-carbonitrile
  • 3-Methyl-1-benzothiophene-2-carbonitrile
  • 1-Benzothiophene-2-carbonitrile

Comparison: 2-Methyl-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties, making it a valuable target for drug discovery and development .

Properties

IUPAC Name

2-methyl-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNWOPKEOZRMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276990
Record name 2-Methylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39812-03-8
Record name 2-Methylbenzo[b]thiophene-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39812-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzo[b]thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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